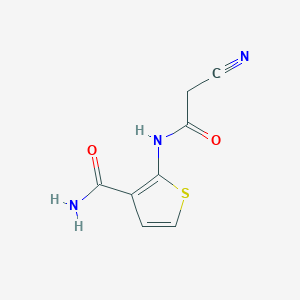

2-(2-Cyanoacetamido)thiophene-3-carboxamide

Description

Contextual Significance of Thiophene (B33073) Rings in Heterocyclic Chemistry

The thiophene ring (C₄H₄S) is an aromatic heterocycle that is considered a bioisostere of benzene (B151609), meaning it can often replace a benzene ring in biologically active compounds without a significant loss of activity. nih.govcognizancejournal.com This bioisosteric relationship stems from their similar size, planarity, and aromatic character, where the sulfur atom's lone pair of electrons participates in the π-electron system. cognizancejournal.comresearcher.life This electronic configuration not only imparts aromatic stability but also influences the molecule's reactivity and its ability to interact with biological targets. nih.gov

The sulfur atom in the thiophene ring can participate in hydrogen bonding, which is a crucial factor in drug-receptor interactions. nih.gov Furthermore, the thiophene scaffold provides multiple sites for chemical modification, allowing chemists to fine-tune the physicochemical properties of a molecule, such as solubility and metabolic stability, to enhance its therapeutic potential. nih.gov

Consequently, the thiophene nucleus is a core component in a multitude of approved drugs and biologically active compounds. nih.gov Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govresearcher.lifersc.org Marketed drugs containing the thiophene moiety include the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) Suprofen, highlighting the profound impact of this heterocyclic system on modern medicine. nih.govnih.gov

Historical Development and Current Research Trends in Thiophene-3-carboxamide (B1338676) Derivatives

The synthesis and study of thiophene derivatives have a rich history, with one of the most significant advancements being the development of the Gewald aminothiophene synthesis in 1966. wikipedia.org This multicomponent reaction provides a versatile and efficient route to produce polysubstituted 2-aminothiophenes, which are key precursors for many thiophene-3-carboxamide derivatives. wikipedia.orgtubitak.gov.trorganic-chemistry.org The Gewald reaction typically involves the condensation of a carbonyl compound, an activated nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base. organic-chemistry.orgnih.gov This method's convenience and applicability have made 2-aminothiophene-3-carboxamides readily accessible building blocks for further chemical exploration. tubitak.gov.tr

Early research into thiophene-3-carboxamide derivatives focused on their synthesis and fundamental reactivity. However, contemporary research has shifted significantly towards exploring their pharmacological potential. These derivatives are now recognized as privileged scaffolds in drug discovery, with research demonstrating a wide range of biological activities. rsc.org

Current research trends are heavily focused on the development of thiophene-3-carboxamides as targeted therapeutic agents. Numerous studies have reported their efficacy as:

Anticancer Agents: Thiophene carboxamide derivatives have been synthesized and evaluated as biomimetics of natural anticancer compounds like Combretastatin A-4. mdpi.combohrium.com They have shown potent activity against various cancer cell lines, including hepatocellular carcinoma, by targeting crucial cellular machinery like tubulin. mdpi.combohrium.com Other derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in tumor angiogenesis. mdpi.com

Enzyme Inhibitors: Beyond cancer, these derivatives are being explored as inhibitors for a variety of enzymes. For instance, specific thiophene-3-carboxamides have been identified as dual inhibitors of c-Jun N-Terminal Kinase (JNK), a protein implicated in disorders like type-2 diabetes and neurodegeneration. nih.gov

Antimicrobial Agents: The thiophene-3-carboxamide scaffold has also yielded compounds with significant antibacterial and antifungal activities. rsc.orgnih.gov

Anti-inflammatory and Analgesic Agents: Research has also uncovered the potential of these compounds to act as anti-inflammatory and pain-relieving agents. mdpi.com

| Biological Activity | Target/Mechanism of Action | References |

|---|---|---|

| Anticancer | Tubulin Polymerization Inhibition, VEGFR-2 Inhibition | mdpi.com, bohrium.com, mdpi.com |

| Anti-inflammatory | General anti-inflammatory activity | mdpi.com |

| Antimicrobial | Antibacterial and Antifungal | nih.gov, rsc.org |

| Enzyme Inhibition | c-Jun N-Terminal Kinase (JNK) Inhibition | nih.gov |

| Antituberculosis | Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) Inhibition | nih.gov |

Positioning of 2-(2-Cyanoacetamido)thiophene-3-carboxamide within Contemporary Synthetic and Mechanistic Research

The specific compound, this compound, represents a key intermediate in the synthesis of more complex and potentially bioactive molecules. Its structure combines the stable thiophene-3-carboxamide core with a reactive cyanoacetamido side chain. This side chain is particularly significant due to the presence of an "active methylene" group (the -CH₂- between the cyano and carbonyl groups).

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇N₃O₂S |

| Molecular Weight | 209.23 g/mol |

| CAS Number | 949739-45-1 |

| Synonyms | N-(3-carbamoylthiophen-2-yl)-2-cyanoacetamide |

The synthesis of this compound typically involves the cyanoacetylation of a 2-aminothiophene-3-carboxamide (B79593) precursor. nih.gov While the compound itself may be evaluated for biological activity, its primary role in contemporary research is that of a versatile building block. nih.govresearchgate.net

The active methylene (B1212753) group is the key to its synthetic utility, readily participating in Knoevenagel condensations. periodikos.com.br This classic carbon-carbon bond-forming reaction involves the condensation of the active methylene compound with an aldehyde or ketone. ssrn.com In the case of this compound, this reaction allows for the facile introduction of a wide variety of substituents, leading to the creation of large libraries of novel thiophene derivatives. periodikos.com.br For example, condensation with various aromatic aldehydes yields a series of arylidene derivatives, each with unique structural and electronic properties that can be screened for pharmacological activity. periodikos.com.br

Therefore, this compound is not merely a static molecule but a dynamic tool in medicinal chemistry. It serves as a scaffold upon which molecular diversity can be built, enabling researchers to systematically explore structure-activity relationships and discover new lead compounds for drug development. Its importance lies in its ability to bridge the gap between simple precursors and complex, functionally diverse molecules. researchgate.netperiodikos.com.br

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-cyanoacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-3-1-6(12)11-8-5(7(10)13)2-4-14-8/h2,4H,1H2,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHELTGWCPWUOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Cyanoacetamido Thiophene 3 Carboxamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-(2-cyanoacetamido)thiophene-3-carboxamide reveals that the target molecule can be disconnected at the amide bond, leading to two primary precursors: 2-aminothiophene-3-carboxamide (B79593) and a cyanoacetylating agent. The 2-aminothiophene-3-carboxamide core is the key intermediate, and its synthesis is typically achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base. ijcmas.comwikipedia.org

The key precursors for the synthesis of the 2-aminothiophene-3-carboxamide core are:

A carbonyl compound: This can be a ketone or an aldehyde, which will ultimately form positions 4 and 5 of the thiophene (B33073) ring. ijcmas.com

An active methylene nitrile: For the synthesis of the title compound, cyanoacetamide is the specific nitrile required to introduce the carboxamide group at the 3-position and the amino group at the 2-position. tubitak.gov.trnih.gov

Elemental sulfur: This provides the sulfur atom for the thiophene ring. ijcmas.comnih.gov

A basic catalyst: Amines such as morpholine (B109124), triethylamine (B128534), or piperidine (B6355638) are commonly used to facilitate the reaction. tubitak.gov.trumich.edu

Once the 2-aminothiophene-3-carboxamide is formed, it can be acylated with a suitable cyanoacetylating agent, such as cyanoacetic acid or its derivatives, to yield the final product, this compound. researchgate.net

Gewald Reaction Variations for Thiophene-3-carboxamide (B1338676) Core Synthesis

The Gewald reaction, first reported in 1966, has become a cornerstone for the synthesis of polysubstituted 2-aminothiophenes due to its operational simplicity and the ready availability of starting materials. nih.govarkat-usa.org The reaction can be performed using several variations to accommodate different substrates and to optimize yields. arkat-usa.org

The synthesis of the 2-aminothiophene-3-carboxamide core via the Gewald reaction can be carried out as either a one-pot or a multi-step procedure. arkat-usa.orgresearchgate.net

One-Pot Protocol: In this approach, the carbonyl compound, cyanoacetamide, elemental sulfur, and a basic catalyst are all combined in a single reaction vessel. tubitak.gov.trderpharmachemica.com This method is highly efficient and is the most commonly used variation of the Gewald reaction. tubitak.gov.tr The reaction is typically conducted in a solvent such as ethanol (B145695), dimethylformamide (DMF), or dioxane at room temperature or with gentle heating. tubitak.gov.tr

Multi-Step Protocol: This variation involves the initial isolation of the Knoevenagel condensation product, which is an α,β-unsaturated nitrile formed from the reaction of the carbonyl compound and cyanoacetamide. arkat-usa.orgresearchgate.net This intermediate is then subsequently reacted with elemental sulfur and a base to form the thiophene ring. arkat-usa.org While this method is less convergent than the one-pot approach, it can be advantageous when dealing with sensitive substrates or when purification of the intermediate is necessary. researchgate.net

| Protocol | Description | Advantages | Disadvantages |

| One-Pot | All reactants (carbonyl compound, cyanoacetamide, sulfur, base) are mixed in a single step. tubitak.gov.tr | High efficiency, operational simplicity. tubitak.gov.tr | Potential for side reactions. |

| Multi-Step | Involves isolation of the intermediate Knoevenagel condensation product before reaction with sulfur. arkat-usa.org | Better control over the reaction, suitable for sensitive substrates. researchgate.net | Less atom-economical, more time-consuming. |

Cyanoacetamide and elemental sulfur are indispensable components in the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides. nih.gov

Cyanoacetamide Derivatives: Cyanoacetamide serves a dual purpose in this reaction. The active methylene group participates in the initial Knoevenagel condensation with the carbonyl compound, while the cyano and amide functionalities are essential for the subsequent cyclization and formation of the 2-amino and 3-carboxamide groups, respectively. nih.govresearchgate.net The use of N-substituted cyanoacetamides allows for the introduction of various substituents on the amide nitrogen, further expanding the diversity of the resulting thiophene derivatives. tubitak.gov.tr

Elemental Sulfur: Elemental sulfur (S8) acts as the sulfur source for the thiophene ring. The mechanism of sulfur incorporation is complex and is believed to involve the activation of sulfur by the basic catalyst. wikipedia.orgumich.edu The amine base reacts with elemental sulfur to form polysulfide anions, which then act as nucleophiles, attacking the intermediate formed from the Knoevenagel condensation. umich.edu This is followed by cyclization and aromatization to yield the final 2-aminothiophene product. wikipedia.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this, including the choice of catalyst, solvent, and reaction temperature.

Recent studies have explored the use of various catalysts to improve the efficiency of the Gewald reaction. For instance, calcium oxide (CaO) has been reported as a cheap and efficient catalyst for the one-pot synthesis of 2-aminothiophenes, leading to moderate to good yields in a shorter reaction time. derpharmachemica.com The use of solid-supported catalysts has also been investigated as a means to simplify product purification and catalyst recovery. mdpi.com

The choice of solvent can also significantly impact the reaction outcome. While traditional solvents like ethanol and DMF are commonly used, the exploration of greener solvents is an active area of research. The reaction temperature is another critical parameter that needs to be optimized for each specific set of reactants to balance reaction rate and selectivity.

Novel and Green Chemistry Approaches in the Synthesis of Thiophene Carboxamide Scaffolds

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of thiophene carboxamide scaffolds. nih.gov These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and simplify reaction procedures. derpharmachemica.com

Microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the Gewald reaction. wikipedia.orgresearchgate.net The rapid and uniform heating provided by microwaves can accelerate the rate of reaction, often leading to cleaner products with fewer side reactions. unito.it Solvent-free microwave-assisted synthesis of 2-aminothiophene derivatives has also been reported, further enhancing the green credentials of this methodology. researchgate.net For instance, the reaction of ketones with cyanoacetates and sulfur under microwave irradiation in the presence of morpholine can afford 2-aminothiophenes in high yields. researchgate.net

Ultrasonic-Assisted Synthesis: Sonication, or the use of ultrasound, is another green chemistry technique that has been successfully applied to the synthesis of thiophene derivatives. jocpr.comresearchgate.net The phenomenon of acoustic cavitation, generated by ultrasound, creates localized hot spots with high temperatures and pressures, which can significantly enhance reaction rates. jocpr.com Ultrasound-assisted synthesis of 2-aminothiophenes has been shown to proceed in high yields under mild conditions and in shorter reaction times compared to conventional methods. jocpr.comresearchgate.net The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) in combination with ultrasound further contributes to the sustainability of the process. jocpr.com

| Technique | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions. wikipedia.orgresearchgate.netunito.it |

| Ultrasonic-Assisted Synthesis | Shorter reaction times, higher yields, milder reaction conditions. jocpr.comresearchgate.net |

Catalyst Selection and Solvent Systems

The synthesis of the 2-aminothiophene-3-carboxamide core, a key intermediate for this compound, is typically achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur. The choice of catalyst and solvent significantly influences the reaction's efficiency.

Catalyst Selection:

A variety of basic catalysts are employed to facilitate the Gewald reaction. These catalysts play a crucial role in promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. Commonly used catalysts include:

Amine Bases: Tertiary amines like triethylamine (TEA) and secondary amines such as morpholine and piperidine are widely utilized. nih.govtubitak.gov.trijcmas.com These organic bases are effective in catalyzing the reaction under mild conditions. For instance, the synthesis of 2-aminothiophene-3-carboxamides has been successfully carried out using one equivalent of triethylamine. nih.gov In some cases, the basicity of the reaction medium is critical for the cyclization step, and additional equivalents of the amine base may be required, particularly when dealing with acidic functional groups in the starting materials. nih.gov

Inorganic Bases: Solid-supported bases like CaO have been demonstrated as an efficient and cost-effective catalyst for the Gewald reaction. derpharmachemica.com

Other Catalysts: Imidazole has also been reported as a catalyst for the Gewald synthesis of 2-aminothiophene derivatives.

The subsequent step to obtain this compound involves the acylation of the 2-aminothiophene-3-carboxamide intermediate. This is often achieved by reacting it with a cyanoacetylating agent, such as cyanoacetic acid or its derivatives. This step may be carried out using coupling agents or by activating the cyanoacetic acid.

Solvent Systems:

The choice of solvent is crucial for ensuring proper dissolution of reactants and for controlling the reaction temperature. Common solvents used in the synthesis of 2-aminothiophene-3-carboxamides and their subsequent acylation include:

Alcohols: Ethanol is a frequently used solvent for the Gewald reaction, often in combination with amine bases. nih.govderpharmachemica.com

Aprotic Polar Solvents: Dimethylformamide (DMF) and dioxane are also effective solvents for this synthesis. tubitak.gov.tr

Aromatic Hydrocarbons: Toluene has been employed as a solvent, particularly in Knoevenagel condensations leading to analogues of the target compound. ijcmas.com

Solvent-Free Conditions: In an effort to develop more environmentally friendly methods, microwave-assisted synthesis under solvent-free conditions has been explored. This approach can lead to high yields in shorter reaction times. researchgate.net Mechanochemical methods, such as high-speed ball milling, also present a solvent-free alternative. mdpi.com

The selection of the optimal catalyst and solvent system is often determined by the specific substrates being used and the desired reaction conditions. The following table summarizes some of the catalyst and solvent systems used in the synthesis of related thiophene carboxamide derivatives.

| Catalyst | Solvent | Reactants | Product Type | Reference |

| Triethylamine | Ethanol | Cyanoacetamides, Aldehydes/Ketones, Sulfur | 2-Aminothiophene-3-carboxamides | nih.gov |

| Morpholine | None (Microwave) | Ketones, Cyanoacetamides, Sulfur | 2-Aminothiophene-3-carboxylic acid N-aryl amides | researchgate.net |

| Piperidine & Acetic Acid | Toluene | Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, Benzaldehydes | Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | ijcmas.com |

| CaO | Ethanol | Ketones, Nitriles, Sulfur | 2-Aminothiophenes | derpharmachemica.com |

Chemical Reactivity and Transformation Studies of 2 2 Cyanoacetamido Thiophene 3 Carboxamide

Reactions at the Amide and Cyano Functionalities of 2-(2-Cyanoacetamido)thiophene-3-carboxamide

The cyanoacetamido moiety [-NHC(O)CH₂CN] is a highly versatile functional group. It contains an active methylene (B1212753) group flanked by two electron-withdrawing groups (carbonyl and cyano), a reactive nitrile, and an amide linkage.

The active methylene group is particularly notable for its reactivity in base-catalyzed condensations. A prominent example is the Knoevenagel condensation, where the active methylene protons are readily abstracted by a weak base (like piperidine) to form a carbanion. This carbanion then acts as a nucleophile, attacking electrophilic centers such as the carbonyl carbon of aldehydes. For instance, the reaction of ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various substituted benzaldehydes in the presence of piperidine (B6355638) and glacial acetic acid yields a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. ijcmas.com This transformation highlights the synthetic utility of the methylene group for introducing structural diversity.

The cyano (nitrile) group is susceptible to nucleophilic attack and can be hydrolyzed under both acidic and basic conditions to first form an amide and subsequently a carboxylic acid. chemistrysteps.comopenstax.org The reaction is initiated by the addition of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) to the electrophilic carbon of the C≡N triple bond. openstax.org While specific studies on the hydrolysis of this compound are not detailed, the general mechanism for nitrile hydrolysis is well-established. chemistrysteps.comlibretexts.org Reduction of the nitrile group, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), can yield a primary amine. openstax.org

The amide functionalities (both in the side chain and at the C3 position) can also undergo hydrolysis, usually under more forcing acidic or basic conditions than the nitrile group, to yield the corresponding carboxylic acids and amines.

Table 1: Representative Knoevenagel Condensation of a 2-(2-Cyanoacetamido)thiophene Derivative

| Aldehyde Reactant | Base/Catalyst | Product | Reference |

| Substituted Benzaldehydes | Piperidine / Acetic Acid | Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | ijcmas.com |

Cyclization Reactions and Annulation Strategies

The strategic placement of reactive functional groups in this compound and its precursors makes it a valuable substrate for constructing fused heterocyclic systems. Intramolecular cyclization is a key transformation strategy.

For example, ethyl 2-(2-cyanoacetamido)-4-arylthiophene-3-carboxylate derivatives have been shown to undergo intramolecular cyclization upon treatment with sodium hydride in boiling tetrahydrofuran (B95107). researchgate.net This reaction proceeds via the deprotonation of the amide nitrogen or the active methylene group, followed by a nucleophilic attack on the cyano group, leading to the formation of thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net This annulation strategy effectively builds a new pyridine (B92270) ring onto the existing thiophene (B33073) core.

The precursor molecule itself, 2-aminothiophene-3-carboxamide (B79593), is synthesized via the Gewald three-component reaction, which is fundamentally a cyclization process. nih.govtubitak.gov.tr This reaction involves the condensation of an α-methylene ketone or aldehyde, a cyanoacetamide, and elemental sulfur in the presence of a base. ijcmas.comnih.gov The mechanism involves the formation of an α,β-unsaturated nitrile (a Knoevenagel adduct), followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to form the 2-aminothiophene ring. tubitak.gov.tr

Furthermore, the cyanoacetamide moiety is a well-known precursor for a variety of heterocycles. researchgate.net The cyano and carbonyl groups can react efficiently with bidentate reagents, and the active methylene group can participate in condensation and substitution reactions that lead to cyclization. researchgate.net

Table 2: Cyclization Reactions Involving Cyanoacetamido-Thiophene Scaffolds

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Ethyl 2-(2-cyanoacetamido)-4-arylthiophene-3-carboxylate | Sodium Hydride, THF (reflux) | Thieno[2,3-b]pyridine | researchgate.net |

| Aldehyde/Ketone, Cyanoacetamide, Sulfur | Base (e.g., Triethylamine) | 2-Aminothiophene-3-carboxamide | nih.govtubitak.gov.tr |

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring System

The thiophene ring in this compound is substituted with two electron-withdrawing groups, which deactivates the ring towards electrophilic substitution. However, the 2-amido group, despite the acyl substituent, can still direct electrophiles to the C5 position, which is the most common site for electrophilic attack in 2,3-disubstituted thiophenes. tubitak.gov.tr

Derivatization Strategies for Structural Modification

The structure of this compound offers several handles for derivatization, allowing for systematic structural modifications to investigate structure-reactivity relationships.

Direct N-alkylation of the 2-amino group in parent 2-aminothiophenes is known to be challenging under mild conditions. nih.gov However, methods have been developed using 2-acylamino-3-acylthiophenes with reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF to achieve N-alkylation under milder conditions. nih.gov

N-acylation, on the other hand, is a more straightforward modification. The synthesis of the title compound itself involves the N-acylation of a 2-aminothiophene-3-carboxamide with a cyanoacetic acid derivative. Similarly, related compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide are synthesized by the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with an activated carboxylic acid, such as an acyl chloride. nih.gov This reaction provides a reliable method for introducing various acyl groups at the 2-amino position.

Additionally, the primary amide at the C3 position can be converted to other functional groups. For example, it can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid, which can then be esterified or coupled with various amines to form secondary or tertiary amides. These transformations significantly alter the electronic and steric properties at the C3 position. tubitak.gov.tr The 2-(2-chloroacetamido)thiophene-3-carboxamide derivative serves as a valuable intermediate, where the chloroacetyl group can be further modified through nucleophilic substitution reactions. myskinrecipes.com

Mechanistic Investigations of Key Transformations

The mechanisms of several key reactions involving this compound and related structures have been investigated.

The Gewald reaction , used to synthesize the 2-aminothiophene precursor, is understood to proceed through a sequence involving a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by Michael addition of sulfur to the double bond. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. nih.gov The basic conditions are critical for the cyclization step. nih.gov

The mechanism of nitrile hydrolysis is well-understood and proceeds differently under acidic and basic conditions. chemistrysteps.com

Acid-catalyzed: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The resulting imidic acid then tautomerizes to an amide, which is subsequently hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Base-catalyzed: The mechanism starts with the nucleophilic addition of a hydroxide ion to the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. The amide is then further hydrolyzed under basic conditions. openstax.org

The mechanism of nucleophilic aromatic substitution (SNAr) on activated thiophene rings has been explored through computational studies. nih.govresearchgate.net For the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466), the reaction follows a stepwise pathway. The initial nucleophilic addition of pyrrolidine to the C2 carbon forms a zwitterionic intermediate. The subsequent elimination of the leaving group (methanol) is triggered by a proton transfer from the ammonium (B1175870) intermediate to the methoxy (B1213986) group. This proton transfer can be catalyzed by an excess of the nucleophile (pyrrolidine), which significantly lowers the activation barrier compared to the uncatalyzed pathway. nih.govresearchgate.net

Spectroscopic and Crystallographic Structural Elucidation of 2 2 Cyanoacetamido Thiophene 3 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Cyanoacetamido)thiophene-3-carboxamide, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The thiophene (B33073) ring protons, typically appearing in the aromatic region, would exhibit characteristic coupling patterns. The protons of the methylene (B1212753) group in the cyanoacetamido moiety would likely appear as a singlet. The amide protons (both from the carboxamide and the acetamido groups) would also present as singlets, which are often broad and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the amide and acetamido groups, as well as the carbon of the nitrile group, would resonate in the characteristic downfield regions. The carbons of the thiophene ring would appear in the aromatic region of the spectrum.

For related 2-(acylamino)thiophene-3-carboxamide derivatives, the chemical shifts provide a reference for the expected values in the target molecule. researchgate.net For instance, in a series of ortho-amino thiophene carboxamide derivatives, the amide NH protons typically appear as singlets in the downfield region of the ¹H NMR spectrum, often exchangeable with D₂O. acs.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Thiophene-H | 7.0 - 8.0 | Doublet | Chemical shift and coupling constant depend on substitution. |

| Thiophene-H | 7.0 - 8.0 | Doublet | Chemical shift and coupling constant depend on substitution. |

| Methylene (-CH₂-) | ~3.5 - 4.5 | Singlet | Adjacent to a carbonyl and a cyano group. |

| Amide (-CONH₂) | 7.0 - 8.5 | Broad Singlet | Exchangeable with D₂O. |

| Amide (-NHCO-) | 9.0 - 11.0 | Broad Singlet | Exchangeable with D₂O. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

The presence of the nitrile group (C≡N) would be indicated by a sharp absorption band in the range of 2200-2260 cm⁻¹. The carbonyl groups (C=O) of the primary amide and the secondary amide would give rise to strong absorptions in the region of 1630-1695 cm⁻¹. The N-H stretching vibrations of both amide groups would appear as distinct bands in the region of 3100-3500 cm⁻¹. The C-H stretching of the thiophene ring would be observed around 3000-3100 cm⁻¹, while the C-S stretching of the thiophene ring is typically weaker and appears at lower wavenumbers. nih.gov

In studies of related thiophene carboxamide derivatives, the IR spectra consistently show characteristic peaks for the amide and other functional groups, confirming their presence in the synthesized molecules. acs.orgtubitak.gov.tr

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amides) | 3100 - 3500 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2200 - 2260 | Medium, Sharp |

| C=O Stretch (Amides) | 1630 - 1695 | Strong |

| N-H Bend (Amides) | 1550 - 1650 | Medium to Strong |

| C-S Stretch (Thiophene) | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇N₃O₂S), the molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of approximately 209.23 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination (if applicable)

Advanced Spectroscopic Techniques for Isomeric and Conformational Analysis (if applicable)

For more complex structural problems, such as the analysis of isomers or different conformations in solution, advanced spectroscopic techniques can be employed. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, providing unambiguous assignment of all NMR signals.

In cases where rotational barriers around single bonds (e.g., the amide C-N bond) are significant, variable-temperature NMR studies could be used to investigate the conformational dynamics of the molecule. Computational methods, such as Density Functional Theory (DFT), are also frequently used in conjunction with experimental spectroscopic data to predict and confirm molecular structures and spectroscopic properties.

Computational and Theoretical Chemistry Insights into 2 2 Cyanoacetamido Thiophene 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of thiophene (B33073) derivatives. nih.gov Studies on related thiophene-2-carboxamide structures using DFT methods like B3LYP with a 6-31G(d,p) basis set have been used to determine their geometric and electronic characteristics. nih.gov

These calculations provide a detailed picture of the electron distribution across the molecule. For instance, in similar thiophene scaffolds, heteroatoms like oxygen, nitrogen, and sulfur typically exhibit negative Mulliken charges due to their high electronegativity, indicating regions of high electron density. nih.gov Conversely, certain carbon and hydrogen atoms may carry positive charges, highlighting them as potential sites for nucleophilic attack. Molecular modeling of related substituted thiophenes has shown that sulfur and carbon atoms at specific positions can have distinct charge profiles that influence reactivity. researchgate.net

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (EHOMO and ELUMO) and provide a quantitative measure of the molecule's chemical behavior. These descriptors include electronegativity (χ), global hardness (η), global softness (δ), and the electrophilicity index (ω). nih.gov A higher electrophilicity index suggests a greater capacity to act as a Lewis acid. nih.gov

Table 1: Global Reactivity Descriptors for a Representative Thiophene-2-carboxamide Derivative

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | 3.99 |

| Global Hardness (η) | -½ (EHOMO - ELUMO) | 1.91 |

| Global Softness (δ) | 1 / η | 0.52 |

| Electrophilicity Index (ω) | χ² / 2η | 4.16 |

Note: Data is illustrative and based on findings for structurally related compounds like derivative 7c in referenced literature. nih.gov

Fukui functions can also be calculated to identify the most probable sites for electrophilic and nucleophilic attack within the molecule, offering a more localized view of reactivity. tandfonline.com

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a primary tool for investigating the mechanisms of chemical reactions, including reaction pathways, transition state energies, and activation barriers. While specific studies on the reaction pathways of 2-(2-Cyanoacetamido)thiophene-3-carboxamide are not extensively detailed, DFT has been broadly applied to model reactions involving the thiophene core. For example, DFT modeling has been used to investigate the hydrodesulfurization (HDS) pathways of thiophene on catalyst surfaces, detailing the step-by-step mechanism, including bond cleavage and the role of nearby hydrogen species. researchgate.net

The synthesis of the parent 2-aminothiophene-3-carboxamide (B79593) scaffold is often achieved through the Gewald reaction. researchgate.netresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur. researchgate.netnih.gov DFT calculations could be employed to model the mechanism of this reaction, identifying the key intermediates and transition states involved in the formation of the thiophene ring. Such studies would provide insights into the reaction kinetics and help optimize reaction conditions.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions (in pre-clinical contexts)

Molecular modeling techniques, especially molecular docking and molecular dynamics (MD) simulations, are crucial for evaluating the potential of thiophene carboxamide derivatives as therapeutic agents. These methods predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov

Molecular docking studies on various thiophene-2-carboxamide derivatives have been performed to assess their binding affinity and interaction patterns with the active sites of proteins implicated in diseases. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the receptor. For example, docking studies of thiophene carboxamide derivatives with tubulin have shown interaction patterns comparable to known inhibitors, with the thiophene ring playing a critical role in the binding profile. nih.govresearchgate.net

Following docking, MD simulations can be run to assess the stability of the ligand-protein complex over time. Simulations on tubulin complexes with thiophene carboxamide ligands have demonstrated stable dynamics, affirming the compactness and stability of the binding. nih.govresearchgate.net These computational approaches are vital in the early stages of drug discovery for screening potential candidates and understanding their mechanism of action at a molecular level.

Conformational Analysis and Tautomerism

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. The molecule possesses several rotatable bonds, particularly around the amide linkages. An important structural feature in the parent 2-aminothiophene-3-carboxamide scaffold is the potential for a strong intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen of the 3-carboxamide group. nih.gov This interaction significantly reduces the conformational freedom of the amide group and helps to planarize that region of the molecule. nih.gov

In this compound, similar intramolecular hydrogen bonds can be envisaged, for instance, between the N-H of the acetamido group and the carbonyl oxygen of the carboxamide at the 3-position, or with the nitrogen of the cyano group. DFT calculations are the standard method for performing conformational analysis. nih.gov By calculating the relative energies of different conformers, the most stable, low-energy conformations can be identified.

Tautomerism is also a consideration. The acetamido group (-NH-C=O) can potentially exist in an enol tautomeric form (-N=C-OH). Computational studies can predict the relative stability of these tautomers. Generally, for simple amides, the keto form is significantly more stable than the enol form, but the specific electronic environment of the thiophene ring could influence this equilibrium.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgsapub.org The energy and localization of these orbitals are critical for understanding how a molecule interacts with other reagents.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on thiophene carboxamide derivatives have shown that the HOMO-LUMO gap can be tuned by changing the substituents on the thiophene ring. nih.gov For instance, the introduction of amino groups can raise the HOMO energy and affect the gap. Analysis of the HOMO and LUMO electron density distributions reveals the most likely sites for electrophilic and nucleophilic attack, respectively, complementing the predictions from reactivity descriptors and Fukui functions. flemingcollege.caresearchgate.net

Table 2: Representative FMO Data for Thiophene Carboxamide Derivatives

| Derivative Class | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Methyl Derivatives | -5.69 | -1.99 | 3.71 |

| Hydroxyl Derivatives | -5.77 | -1.99 | 3.79 |

| Amino Derivatives | -5.91 | -2.08 | 3.83 |

Note: Data is illustrative and based on findings for structurally related compounds in referenced literature. nih.govnih.gov

Biological and Pre Clinical Mechanistic Investigations of 2 2 Cyanoacetamido Thiophene 3 Carboxamide and Its Analogues

In Vitro Cell-Based Assays for Target Identification and Mechanistic Studies

In vitro cell-based assays are fundamental in the initial stages of drug discovery, providing a controlled environment to identify molecular targets and elucidate the cellular pathways modulated by a compound. For the 2-(2-Cyanoacetamido)thiophene-3-carboxamide scaffold, these assays have been instrumental in uncovering its potential as a modulator of key signaling proteins.

Thiophene-3-carboxamide (B1338676) derivatives have demonstrated significant inhibitory activity against a range of enzymes, particularly kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer. nih.gov Analogues of this compound have been identified as potent inhibitors of several key enzymes implicated in disease progression.

One notable target is the c-Jun N-terminal kinase (JNK), a family of serine/threonine protein kinases involved in stress signaling and apoptosis. nih.gov A derivative, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, emerged as a hit in initial screenings, displaying an IC50 value of 26.0 µM for JNK1 kinase activity. nih.gov Further studies on related compounds have revealed dual inhibitory activity, functioning as both ATP and JIP mimetics, suggesting a complex binding mechanism. nih.gov

Another significant target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov A series of novel thiophene-3-carboxamide derivatives were developed as VEGFR-2 inhibitors, with one compound exhibiting an IC50 value of 191.1 nM. nih.gov Cellular thermal shift assays (CETSA) confirmed that VEGFR-2 is a relevant target of these compounds in cell lines. nih.gov

The table below summarizes the enzyme inhibition data for representative analogues of this compound.

| Compound Analogue | Target Enzyme | IC50 Value | Assay Type |

| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide | JNK1 | 26.0 µM | Lantha Assay |

| Thiophene-3-carboxamide derivative | VEGFR-2 | 191.1 nM | Kinase Assay |

Beyond direct enzyme inhibition, in vitro assays have been crucial in understanding how this compound analogues affect broader cellular pathways. A recurrent theme in these studies is the induction of apoptosis, or programmed cell death, a desirable outcome in cancer therapy.

Studies on novel thiophene (B33073) carboxamide scaffolds have shown that these compounds can trigger apoptosis in cancer cell lines. nih.gov For instance, treatment of cancer cells with certain analogues led to the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.govmdpi.com This suggests that the cytotoxic effects of these compounds are, at least in part, mediated by the initiation of the apoptotic pathway.

Furthermore, investigations into a thiophene-3-carboxamide derivative targeting VEGFR-2 revealed a multi-faceted modulation of cellular processes. This compound was found to block the cell cycle, increase the production of reactive oxygen species (ROS), and induce apoptosis. nih.gov Mechanistically, it was shown to reduce the levels of phosphorylated ERK and MEK, downstream effectors in the VEGFR-2 signaling pathway. nih.gov

In other studies, thiophene carboxamide derivatives have been shown to disrupt the mitochondrial membrane potential, another hallmark of apoptosis. nih.govmdpi.com One particular analogue, MB-D2, was found to be highly effective in inducing mitochondrial depolarization in A375 cancer cells. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Elucidating Structural Determinants for Mechanistic Efficacy

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies have been pivotal in identifying key structural features that govern its mechanistic efficacy.

A consistent finding across multiple studies is the critical importance of the thiophene-3-carboxamide core. nih.gov The position of the carboxamide group is crucial for activity, as an analogue with the carboxamide at the 5-position of the thiophene ring was found to be completely inactive as a JNK1 inhibitor. nih.gov Similarly, replacing the 3-carboxamide group with an acid, ester, or cyano group resulted in a significant loss of JNK1 inhibitory activity. nih.gov

Modifications at the 2-position of the thiophene ring, where the cyanoacetamido group resides in the parent compound, have been extensively explored. The nature of the acylamino side chain significantly impacts potency. For instance, in the context of JNK inhibition, replacing the cyanoacetyl group with a naphthalen-1-yl)acetyl group provided a potent starting point for further optimization. nih.gov

Substitutions on the thiophene ring itself also play a modulatory role. While mono- and di-fluoro substitutions on an adjacent benzene (B151609) ring were well-tolerated in JNK inhibitors, a penta-fluoro substitution led to inactivity. nih.gov Methyl substitutions at the 4- or 5-positions of the thiophene ring generally resulted in less active compounds compared to the unsubstituted analogue. nih.gov

The following table summarizes key SAR findings for thiophene-3-carboxamide analogues.

| Structural Modification | Impact on Biological Activity | Reference |

| Movement of carboxamide from C3 to C5 | Complete loss of JNK1 inhibitory activity | nih.gov |

| Replacement of C3-carboxamide with acid, ester, or cyano group | Significant loss of JNK1 inhibitory activity | nih.gov |

| Methyl substitution at C4 or C5 of the thiophene ring | Decreased JNK1 inhibitory activity | nih.gov |

| Replacement of the thiophene ring with a phenyl ring | Drastic drop in JNK1 inhibitory activity | nih.gov |

Pre-Clinical In Vivo Animal Model Studies (Focused on mechanistic insights and biomarker changes)

While in vitro studies provide valuable mechanistic information, pre-clinical in vivo animal models are essential for understanding the physiological effects of a compound and for identifying relevant biomarkers. A thiophene-3-carboxamide analogue of the natural product annonaceous acetogenins (B1209576) has shown promising antitumor activity in a xenograft mouse model. researchgate.net This analogue strongly inhibited the growth of the human lung cancer cell line NCI-H23 in vivo without causing critical toxicity. researchgate.net Such studies provide crucial evidence of the potential therapeutic efficacy of this class of compounds and pave the way for further investigation into their in vivo mechanisms of action. These in vivo effects are consistent with the in vitro findings of mitochondrial complex I inhibition by this class of compounds. researchgate.net

Design and Synthesis of Prodrugs and Delivery Systems (Emphasis on chemical modification for enhanced mechanistic studies)

A significant challenge in the development of many therapeutic agents, including thiophene derivatives, is their poor solubility and potential for off-target toxicity. ijcmas.com To address these limitations and to enhance the utility of these compounds for mechanistic studies in vivo, the development of prodrugs and advanced delivery systems is an area of active investigation.

One promising approach involves the use of nanoparticles to improve the delivery of thiophene derivatives. For instance, a series of thiophene derivatives with anticancer activity were successfully encapsulated in self-assembling human serum albumin (HSA) nanoparticles. ijcmas.com This nanoformulation significantly improved the solubility of the parent compound and allowed for a slow, sustained release over 120 hours in vitro. ijcmas.com Such delivery systems can enhance the bioavailability of the compound at the target site, thereby improving its efficacy in mechanistic studies and potentially reducing systemic toxicity. The use of such delivery systems can lead to a better understanding of the in vivo biomarker changes associated with the compound's activity.

Emerging Research Applications of 2 2 Cyanoacetamido Thiophene 3 Carboxamide Scaffolds

Utilization as a Synthetic Synthon in Complex Molecule Construction

The 2-(2-Cyanoacetamido)thiophene-3-carboxamide scaffold is a highly reactive intermediate valuable for synthesizing complex heterocyclic compounds. tubitak.gov.tr Its utility stems from the polyfunctional nature of the molecule, which possesses multiple reactive sites that can be selectively targeted to build larger, more intricate molecular architectures. tubitak.gov.tr The active methylene (B1212753) group in the cyanoacetamide moiety and the adjacent amide and thiophene (B33073) ring functionalities are suitably positioned for intramolecular cyclization and condensation reactions. tubitak.gov.trresearchgate.net

A significant application of this scaffold is in the synthesis of fused heterocyclic systems. For instance, researchers have reported that treating ethyl 2-(2-cyanoacetamido)-4-arylthiophene-3-carboxylate with a base like sodium hydride in tetrahydrofuran (B95107) leads to the formation of thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net This type of cyclization reaction is a powerful tool for creating polycyclic aromatic compounds that are often investigated for their unique electronic and biological properties. The general principle involves the intramolecular attack of a nucleophile, generated from the active methylene group, onto the cyano group, leading to the formation of a new ring fused to the thiophene core.

The versatility of the 2-aminothiophene backbone, from which the title compound is derived, is well-established through multicomponent reactions like the Gewald reaction. nih.govresearchgate.netwikipedia.orgnih.gov This reaction allows for the efficient, one-pot synthesis of diverse 2-aminothiophene-3-carboxamides from simple starting materials. nih.govnih.gov These products, including N-acylated derivatives like this compound, then serve as key building blocks for a variety of subsequent transformations. tubitak.gov.tr The ability to readily access a library of substituted thiophenes provides a platform for synthesizing compounds with tailored properties for various applications, from pharmaceuticals to materials science. researchgate.nettubitak.gov.tr

| Scaffold Type | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-(2-Cyanoacetamido)thiophene-3-carboxylate | Intramolecular Cyclization | Thieno[2,3-b]pyridines | researchgate.net |

| 2-Aminothiophene-3-carboxamide (B79593) | Condensation with Nitriles | Thieno[2,3-d]pyrimidines | tubitak.gov.tr |

| Bis(cyanoacetamide)alkanes | Gewald-type reaction | Bis-thiophene derivatives | researchgate.net |

| 2-Ureidothiophene-3-carboxamide | Cross-Coupling Reaction | 5-Aryl-2-[(aminocarbonyl)amino]-3-thiophene carboxamides | researchgate.net |

Development of Fluorescent Probes and Imaging Agents

Thiophene-based molecules are widely recognized for their excellent photophysical properties, making them ideal candidates for the development of fluorescent probes and imaging agents. rsc.orgrsc.org The thiophene ring, as part of a larger π-conjugated system, can be engineered to absorb and emit light across the visible spectrum. rsc.orgresearchgate.net Key advantages of thiophene-based fluorophores include their chemical and optical stability, high absorption coefficients, and tunable fluorescence. rsc.org

While direct applications of this compound as a fluorescent probe are not extensively documented, its structural framework is highly conducive to such development. The thiophene core provides the necessary electronic properties for fluorescence, and the cyanoacetamide and carboxamide groups offer sites for functionalization. nih.gov By attaching specific recognition units (receptors) to this scaffold, it is possible to create chemosensors that exhibit a change in fluorescence upon binding to a target analyte. nih.govresearchgate.net

For example, thiophene-based fluorophores have been successfully used for cellular staining and tracking of biomolecules. researchgate.netnih.gov These probes are often designed to be cell-permeant and can be functionalized with groups that covalently bind to intracellular proteins. researchgate.net The development of conjugates between thiophene fluorophores and drugs, such as paclitaxel, has enabled researchers to track drug uptake and release from cells, providing insights into drug trafficking mechanisms. nih.gov The this compound scaffold, with its potential for modification, represents a promising starting point for creating novel probes for similar bioimaging applications. mdpi.com

Applications in Materials Science Research

The field of materials science has greatly benefited from the unique electronic and optical properties of thiophene-based compounds. researchgate.net These materials are at the forefront of research in organic electronics, with applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The this compound scaffold contains the essential thiophene unit that forms the backbone of many of these advanced materials. nih.govresearchgate.net

Organic Semiconductors: Thiophene-based π-conjugated small molecules and polymers are of significant interest as organic semiconductors. nih.govresearchgate.net The ability of the thiophene ring to facilitate charge transport is a key factor in their performance. nih.gov Judicious design of monomers, control over π-conjugation, and strategic placement of side chains can lead to solution-processable polymer semiconductors with excellent self-organization properties, which are crucial for high-performance OTFTs. nih.govscispace.com The functional groups on the this compound scaffold can be modified to tune the electronic properties and influence the solid-state packing of the resulting materials, thereby controlling their charge carrier mobility. nih.gov

Dyes: Thiophene-based azo dyes have been known for decades and are used in a variety of applications, including textiles and paints, due to their bright shades and good fastness properties. researchgate.netsapub.orgresearchgate.net More recently, thiophene-containing dyes have been developed for high-tech applications such as dye-sensitized solar cells (DSSCs) and as probes for biological membranes. mdpi.comrsc.org The electron-rich nature of the thiophene ring makes it an excellent component in donor-π-acceptor (D-π-A) dye systems, which are highly efficient in light harvesting. mdpi.com The this compound structure can be readily converted into azo dyes or other D-π-A structures for these applications. sapub.orgespublisher.com

Polymers: Polythiophenes and their derivatives are one of the most widely studied classes of π-conjugated polymers. nih.gov They are synthesized for use in a wide range of electronic devices. nih.govnih.gov The this compound molecule can be envisioned as a monomer unit that, after suitable modification, could be polymerized to create novel functional polymers with tailored electronic and optical properties for specific applications in organic electronics. nih.gov

| Material Type | Key Property | Application | Reference |

|---|---|---|---|

| Organic Semiconductors | Charge Carrier Mobility | Organic Thin-Film Transistors (OTFTs), Organic Photovoltaics (OPVs) | nih.govresearchgate.netnih.gov |

| Dyes | Light Absorption/Emission | Dye-Sensitized Solar Cells (DSSCs), Fluorescent Probes, Textiles | researchgate.netmdpi.comrsc.org |

| Polymers | π-Conjugation, Solution Processability | Organic Light-Emitting Diodes (OLEDs), Sensors | nih.govnih.gov |

| Electrode Materials | High Electron Transfer Capability | Sodium-Ion Batteries (SIBs) | rsc.org |

Role in Analytical Method Development

The development of selective and sensitive chemosensors for detecting various analytes is a crucial area of analytical chemistry. Thiophene derivatives have emerged as powerful scaffolds in the design of such sensors due to their exceptional photophysical properties and versatile chemistry. nih.govresearchgate.net The this compound scaffold is well-suited for this purpose, as its functional groups can act as binding sites or signaling units for the detection of ions and neutral molecules. nih.gov

Thiophene-based chemosensors can operate through colorimetric or fluorometric mechanisms. researchgate.net Upon interaction with a specific analyte, the sensor molecule undergoes a change in its electronic structure, leading to a visible color change or a significant enhancement or quenching of its fluorescence. nih.gov For example, a thiophene-carboxamide-based chemosensor has been developed for the colorimetric detection of Cu²⁺ and Co²⁺ ions in aqueous solutions. researchgate.net Another probe based on a dihydrothiophene-2-carboxamide structure was designed for the selective fluorescent detection of cyanide (CN⁻) ions. nih.gov

The design of these chemosensors often involves integrating a receptor (the analyte binding site) with a fluorophore or chromophore (the signaling unit), where the thiophene moiety is a key part of the signaling unit. nih.gov The carboxamide and cyanoacetamide groups in the this compound scaffold can serve as, or be easily modified to incorporate, specific binding sites for target analytes. The versatility of thiophene chemistry allows for the fine-tuning of the sensor's selectivity and sensitivity, making this class of compounds highly valuable for developing new analytical methods for environmental and biological monitoring. nih.govresearchgate.net

Potential in Agrochemical Research and Development as Novel Scaffolds

Substituted 2-aminothiophenes are recognized as versatile building blocks for the synthesis of agrochemicals. tubitak.gov.tr The thiophene ring is a bioisostere of the phenyl ring, meaning it can often replace a phenyl group in a biologically active molecule without losing efficacy, a strategy frequently employed in drug and agrochemical design. nih.gov Thiophene-containing compounds are found in several commercial fungicides, highlighting the importance of this heterocycle in agrochemical research. nih.gov

The this compound scaffold provides a foundation for developing novel agrochemicals. The core structure can be systematically modified to explore structure-activity relationships (SAR) and optimize for desired biological activity. nih.govresearchgate.net For example, various N-(thienyl)carboxamide derivatives have been synthesized and evaluated for their fungicidal activity, with some showing efficacy comparable to or better than existing commercial fungicides. nih.gov

Research has shown that the relative positions of substituents on the thiophene ring are critical for fungicidal activity. For instance, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides have demonstrated high activity against gray mold, acting as effective bioisosteres of the corresponding N-phenylcarboxamides. nih.gov The synthetic accessibility of the this compound scaffold, derived from the versatile Gewald reaction, makes it an attractive starting point for creating large libraries of compounds for high-throughput screening in the search for new and effective pesticides. nih.govresearchgate.nettubitak.gov.tr

| Compound Name | Agrochemical Type | Reference |

|---|---|---|

| Silthiofam | Fungicide | nih.gov |

| Ethaboxam | Fungicide | nih.gov |

| Penthiopyrad | Fungicide | nih.govnih.gov |

| Isofetamid | Fungicide | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminothiophene-3-carboxamide |

| Ethyl 2-(2-cyanoacetamido)-4-arylthiophene-3-carboxylate |

| Sodium hydride |

| Tetrahydrofuran |

| Thieno[2,3-b]pyridines |

| Thieno[2,3-d]pyrimidines |

| Paclitaxel |

| Silthiofam |

| Ethaboxam |

| Penthiopyrad |

| Isofetamid |

Future Directions and Interdisciplinary Research Opportunities for 2 2 Cyanoacetamido Thiophene 3 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity, thereby accelerating the design of novel molecules and the planning of efficient synthetic routes.

Compound Design: For a scaffold like 2-(2-Cyanoacetamido)thiophene-3-carboxamide, ML models can be trained on existing libraries of thiophene (B33073) derivatives and their known biological activities. nih.govresearchgate.net By learning the complex structure-activity relationships (SAR), these models can predict the potential efficacy and properties of novel, virtual analogues. nih.gov Generative AI algorithms can then design new derivatives of the core scaffold that are optimized for specific criteria, such as enhanced binding affinity to a particular cancer-related protein target or improved pharmacokinetic profiles. mdpi.comwikipedia.org This in silico screening process significantly narrows down the number of candidate compounds that need to be synthesized and tested, saving considerable time and resources. wikipedia.org

Synthetic Route Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, are becoming indispensable for chemists. acs.orgnih.gov These programs can perform retrosynthetic analysis, breaking down a complex target molecule like a novel derivative of this compound into simpler, commercially available starting materials. mdpi.comnih.govnih.gov By leveraging vast reaction databases, AI can propose multiple synthetic pathways, evaluate them based on factors like yield, cost, and reaction conditions, and even predict potential side reactions. acs.orgnih.gov This allows chemists to select the most efficient and robust route to their target compound, overcoming synthetic challenges that might otherwise be prohibitive.

The integration of AI and ML promises to create a rapid and efficient pipeline for developing next-generation analogues of this compound with superior therapeutic potential.

Exploration of Novel Bioorthogonal Transformations of the Thiophene Core

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgwebsite-files.com Developing bioorthogonal transformations for the thiophene core of this compound would open up unprecedented opportunities for studying its mechanism of action in real-time.

By strategically modifying the thiophene scaffold with a functional group that can undergo a specific bioorthogonal reaction, researchers could attach probes for various applications. wikipedia.org For example, a fluorescent dye could be "clicked" onto the molecule after it has been administered to cells, allowing for its precise localization and tracking to be visualized via microscopy. nih.gov

Several established bioorthogonal reactions could potentially be adapted for the thiophene core:

Azide-Alkyne Cycloadditions: The copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click" reactions are prime candidates. website-files.comnih.gov Introducing an azide (B81097) or a strained alkyne group onto the thiophene ring would allow for its ligation to a probe containing the complementary functional group. The compatibility of thiophene with click chemistry has been demonstrated in materials science, suggesting its feasibility for biological applications. acs.orgacs.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction between a tetrazine and a strained alkene is exceptionally fast and has been widely used in living systems. nih.govoregonstate.edu Functionalizing the thiophene scaffold with a strained alkene like a trans-cyclooctene (B1233481) could enable rapid labeling with tetrazine-modified probes.

Successful implementation of these strategies would enable researchers to perform sophisticated experiments, such as identifying the specific cellular compartments where the compound accumulates or pulling down its protein binding partners to elucidate its molecular targets.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound and its derivatives requires precise control over reaction conditions. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) monitoring provide real-time data on the progress of a chemical transformation. This eliminates the need for offline sampling and analysis, offering a more accurate and dynamic picture of the reaction.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed using specialized probes that are inserted directly into the reaction mixture. These methods can track the disappearance of reactants, the appearance of products, and the formation of any transient intermediates. nih.gov

| Spectroscopic Technique | Information Provided | Application in Synthesis of Thiophene Derivatives |

| FTIR Spectroscopy | Changes in vibrational modes of chemical bonds, identifying functional groups. | Monitoring the formation of the amide bond or the conversion of the cyano group. |

| Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds and aromatic systems. | Tracking changes in the thiophene ring structure during functionalization. |

| Process NMR | Detailed structural information and quantification of different species in the reaction mixture. | Determining reaction kinetics, identifying intermediates, and assessing final product purity in real-time. |

By providing a continuous stream of data, these in situ techniques enable chemists to determine reaction kinetics, identify potential bottlenecks, and optimize parameters like temperature, pressure, and catalyst loading with high precision. This leads to improved yields, higher purity, and more robust and scalable synthetic processes for this compound and its future analogues.

Collaborative Research in Translational Chemical Biology

Translating a promising compound from the laboratory to a potential clinical application is a complex, multi-stage process that necessitates a highly collaborative and interdisciplinary approach. For a molecule like this compound, which has shown potential as an anticancer agent, translational chemical biology is the critical bridge between fundamental chemistry and medicine. mdpi.comnih.gov

This collaborative effort would involve a diverse team of experts:

Medicinal Chemists: Responsible for designing and synthesizing novel analogues of the parent compound to improve its efficacy, selectivity, and drug-like properties. rsc.orgnih.gov

Structural Biologists: Tasked with determining the three-dimensional structure of the compound bound to its biological target (e.g., a specific kinase or apoptosis-regulating protein), providing a rational basis for further design.

Cell Biologists and Pharmacologists: Who would evaluate the activity of the synthesized compounds in various cancer cell lines and animal models, elucidating their mechanism of action and assessing their therapeutic potential. nih.govekb.eg

Toxicologists and Pharmacokinetic Experts: Responsible for studying the absorption, distribution, metabolism, excretion, and potential toxicity (ADME-T) of the lead compounds to ensure they have a suitable profile for further development. najah.edu

By working in a coordinated fashion, these teams can create a feedback loop where biological data informs the next round of chemical synthesis, and novel chemical probes help to answer fundamental biological questions. This synergistic approach is essential to navigate the challenges of drug development and maximize the chances of translating the therapeutic potential of the this compound scaffold into a tangible clinical benefit.

Design of Next-Generation Thiophene-Based Scaffolds for Targeted Research Avenues

The this compound structure represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets through varied modifications. rsc.orgnih.gov The inherent versatility of the thiophene ring allows for extensive chemical modification at multiple positions, making it an ideal starting point for the design of next-generation compounds aimed at specific and challenging research avenues. nih.govnih.gov

Future design strategies will likely focus on creating libraries of derivatives where different regions of the molecule are systematically altered. For instance:

Modifications at the 5-position of the thiophene ring: Introducing various aryl or heterocyclic groups at this position could modulate the compound's interaction with specific protein targets, such as kinases, which are often implicated in cancer. nih.gov

Alterations to the cyanoacetamido side chain: This part of the molecule is crucial for its activity. Replacing the cyano group or modifying the acetamide (B32628) linker could fine-tune the compound's electronic properties and hydrogen bonding capabilities, potentially leading to enhanced potency or selectivity.

By creating these focused libraries of next-generation thiophene-based scaffolds, researchers can explore new therapeutic targets beyond the initial findings. This could include investigating their potential as inhibitors of other enzyme families, modulators of protein-protein interactions, or agents for different diseases, thereby expanding the therapeutic utility of this versatile chemical scaffold.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(2-cyanoacetamido)thiophene-3-carboxamide derivatives?

The synthesis typically involves cyanoacetylation of substituted 2-aminothiophenes using 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent, followed by Knoevenagel condensation with substituted benzaldehydes. Key steps include:

- Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form the cyanoacetamido intermediate.

- Condensing the intermediate with aldehydes in toluene using piperidine and acetic acid as catalysts, yielding acrylamido derivatives. Purification is achieved via recrystallization (e.g., ethanol), with yields ranging from 72% to 94%. Reaction progress is monitored by TLC or HPLC .

Q. How are structural integrity and purity validated for these compounds?

Spectroscopic techniques are critical:

- IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- ¹H/¹³C NMR identifies substituent positions and ring proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm).

- Mass spectrometry (EI or ESI) verifies molecular ion peaks and fragmentation patterns. Purity is assessed via HPLC (>95%) or melting point consistency .

Q. What in vitro assays are standard for evaluating antioxidant activity?

- DPPH radical scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl at 517 nm.

- Nitric oxide scavenging : Quantifies inhibition of sodium nitroprusside-generated NO radicals.

- Lipid peroxidation assay : Uses ferric chloride to induce oxidation in rat brain homogenate, measured via thiobarbituric acid reactive substances (TBARS). Activity is reported as % inhibition at 100 µM, with IC₅₀ values calculated for potent compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in Knoevenagel condensations?

- Solvent choice : Toluene enhances reaction efficiency due to its moderate polarity and boiling point (110°C).

- Catalyst : Piperidine facilitates enolate formation, while acetic acid stabilizes intermediates.

- Temperature : Reflux conditions (100–110°C) for 5–6 hours ensure completion.

- Workflow : Recrystallization from ethanol removes unreacted aldehydes and byproducts. Yield optimization studies recommend a 1:1.2 molar ratio of cyanoacetamido intermediate to aldehyde .

How do structural modifications influence biological activity? Provide a data-driven analysis.

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance anti-inflammatory activity (e.g., 85% inhibition in carrageenan-induced edema).

- Positional isomerism : 4,5-Dimethyl substitution on the thiophene ring improves DPPH scavenging (56.9% vs. 55.5% for tetrahydrobenzo derivatives) due to increased polarity from the carboxamide group.

- Hybrid derivatives : Incorporating sulfonyl or cycloheptane moieties broadens antimicrobial activity (e.g., MIC = 2 µg/mL against Mycobacterium tuberculosis) .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Cross-validation : Compounds showing high DPPH activity but low NO scavenging may require orthogonal assays (e.g., FRAP or ABTS).

- Dose-response profiling : IC₅₀ values clarify potency discrepancies (e.g., Compound 92a: IC₅₀ = 12 µM in DPPH vs. 18 µM in NO).

- Molecular docking : Predicts binding affinity to targets like Pks13 or acetylcholinesterase, explaining mechanistic outliers .

Q. How are in silico tools integrated into mechanistic studies for these derivatives?